N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings .
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
N-(3,4-Dimethoxyphenyl)-4-hydroxybenzamide: A related compound with hydroxyl groups instead of methoxy groups, used as a corrosion inhibitor
Uniqueness
N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide is unique due to its specific combination of methoxy groups and benzothioamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO3S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H17NO3S/c1-18-13-7-4-11(5-8-13)16(21)17-12-6-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,21) |
InChI Key |
IIGAVZRMBIVIRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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